3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan ring, and a pyrazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-ethoxybenzaldehyde with furan-2-carbohydrazide under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, often using a cyclization agent such as acetic anhydride or phosphorus oxychloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The ethoxyphenyl group can be reduced to form the corresponding phenol or alkyl derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ethoxyphenyl group may produce phenolic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(3-chlorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(3-bromophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-3-24-14-7-4-6-13(10-14)15-11-16(21-20-15)18(23)22-19-12(2)17-8-5-9-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
SCVNHVDZEQQBEY-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CO3 |
Origin of Product |
United States |
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